molecular formula C16H21N3O2 B1414513 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one CAS No. 1170888-39-7

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one

Cat. No.: B1414513
CAS No.: 1170888-39-7
M. Wt: 287.36 g/mol
InChI Key: FWMKRVVBRYRIHH-UHFFFAOYSA-N
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Description

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by a pyrimidinone core substituted with a methyl group at the 6-position and a pentyloxyphenylamino group at the 2-position. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dimethylformamide (DMF), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-{[4-(methoxy)phenyl]amino}pyrimidin-4(3H)-one
  • 6-Methyl-2-{[4-(ethoxy)phenyl]amino}pyrimidin-4(3H)-one
  • 6-Methyl-2-{[4-(butoxy)phenyl]amino}pyrimidin-4(3H)-one

Uniqueness

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is unique due to its specific pentyloxyphenylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKRVVBRYRIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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